molecular formula C16H23FN2O3S B5652994 N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-1-(2-fluorophenyl)methanesulfonamide

N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-1-(2-fluorophenyl)methanesulfonamide

Cat. No. B5652994
M. Wt: 342.4 g/mol
InChI Key: GAPPXTNBUOAODF-BBRMVZONSA-N
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Description

Synthesis Analysis

The synthesis of methanesulfonamide derivatives, such as the compound , involves complex chemical reactions that yield novel molecules with specific biological activities. For instance, Watanabe et al. (1997) synthesized a series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds, demonstrating the intricate steps involved in creating such molecules with potent biological effects (Watanabe et al., 1997).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives, including N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-1-(2-fluorophenyl)methanesulfonamide, is crucial for understanding their chemical behavior and interaction with biological systems. Jacobs et al. (2013) reported on the molecular and supramolecular structures of related compounds, providing insights into the conformational aspects and hydrogen bonding patterns that could be relevant for our compound of interest (Jacobs, Chan, & O'Connor, 2013).

properties

IUPAC Name

N-[(3R,4S)-1-acetyl-4-propylpyrrolidin-3-yl]-1-(2-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O3S/c1-3-6-13-9-19(12(2)20)10-16(13)18-23(21,22)11-14-7-4-5-8-15(14)17/h4-5,7-8,13,16,18H,3,6,9-11H2,1-2H3/t13-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPPXTNBUOAODF-BBRMVZONSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1NS(=O)(=O)CC2=CC=CC=C2F)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CN(C[C@@H]1NS(=O)(=O)CC2=CC=CC=C2F)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3R,4S)-1-acetyl-4-propylpyrrolidin-3-yl]-1-(2-fluorophenyl)methanesulfonamide

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